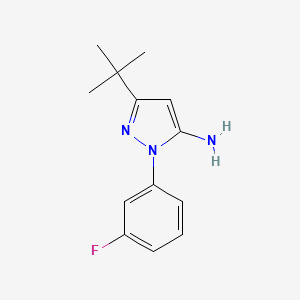
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, also known as TFP5, is a small molecule that has been identified as a potential therapeutic agent for the treatment of Alzheimer's disease. This compound has been shown to inhibit the formation of amyloid beta (Aβ) oligomers, which are believed to be a major contributor to the onset and progression of Alzheimer's disease.
Scientific Research Applications
Synthesis and Characterization
Efficient Synthesis : A methodology for synthesizing derivatives of pyrazol-5-amine, similar to 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine, was reported by Becerra, Rojas, & Castillo (2021). This process features a one-pot reductive amination, noted for its operational ease and short reaction time.
Molecular Structure Analysis : Research by Tamer et al. (2016) focused on the synthesis and structural characterization of a pyrazol-5-amine derivative. The study combined experimental methods with density functional theory calculations, providing insights into the molecule's stability and nonlinear optical properties.
Chemical Reactivity and Applications
Reactivity Studies : Mironovich & Shcherbinin (2014) explored the reactivity of a pyrazolotriazine derivative under various conditions, contributing to the understanding of chemical reactions involving similar compounds like 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine. The study is available here.
Synthetic Utility in Medicinal Chemistry : The synthesis of pyrazole derivatives, akin to the compound , plays a crucial role in medicinal chemistry. Bobko et al. (2012) devised an efficient route for synthesizing pyrazole derivatives, highlighting the compound's potential as a versatile intermediate for pharmaceutical applications. Their research can be found here.
Supramolecular Chemistry and Crystallography
Hydrogen-Bonded Structures : The study of hydrogen-bonded structures in pyrazole derivatives by Abonía et al. (2007) provides valuable information on the molecular interactions and crystallographic properties of compounds like 3-(tert-Butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine.
X-ray Crystal Structure Analysis : Wang, Zheng, & Fan (2010) conducted X-ray crystal structure analyses of new 3,5-diaryl-1H-pyrazoles, offering insights into the structural intricacies of pyrazole compounds. Their research is accessible here.
Catalysis and Polymerization
- Catalytic Applications : A study by Matiwane, Obuah, & Darkwa (2020) demonstrated the use of pyrazolyl compounds in catalyzing the copolymerization of CO2 and cyclohexene oxide, suggesting potential catalytic applications for pyrazole derivatives.
properties
IUPAC Name |
5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-5-9(14)7-10/h4-8H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVMYZXRASMAQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672974 | |
| Record name | 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476637-06-6 | |
| Record name | 3-tert-Butyl-1-(3-fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

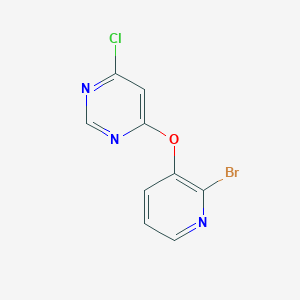
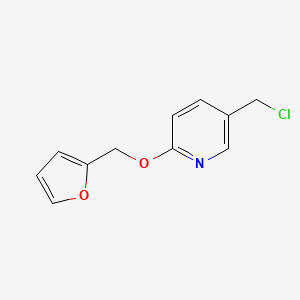
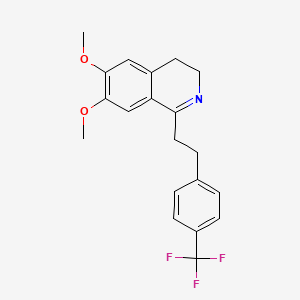

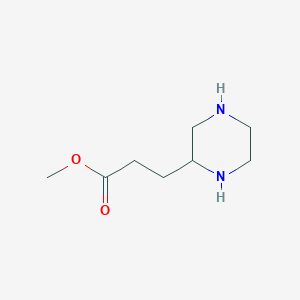
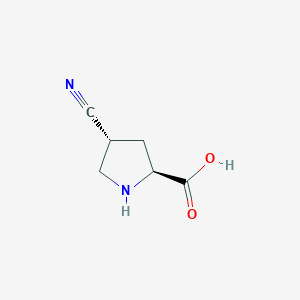
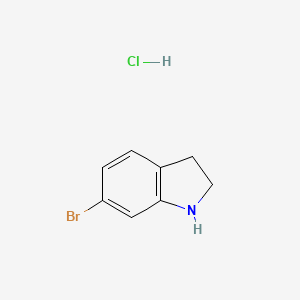
![1-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-OL](/img/structure/B1501230.png)
![1-Phenylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1501232.png)
![Methyl 2-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B1501239.png)
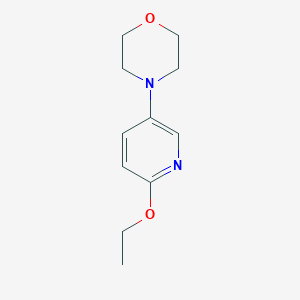

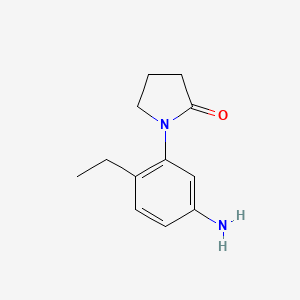
![Carbamic acid, [(2S)-2-amino-3-methoxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1501247.png)